4-Bromo-2-ethynyl-1-fluorobenzene
Overview
Description
4-Bromo-2-ethynyl-1-fluorobenzene is a chemical compound with the linear formula HC≡CC6H3(Br)F . It has a molecular weight of 199.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a fluorine atom attached to it, and an ethynyl group (HC≡C-) also attached to the benzene ring .Physical and Chemical Properties Analysis
This compound has a melting point of 54-59 °C . It has a density of 1.6±0.1 g/cm^3 and a boiling point of 197.2±30.0 °C at 760 mmHg .Scientific Research Applications
Electrochemical Reactions : The study by Horio et al. (1996) investigated the electrochemical fluorination of aromatic compounds, including halobenzenes, which are closely related to 4-Bromo-2-ethynyl-1-fluorobenzene. This research highlights the significance of electrochemical reactions in producing fluorinated compounds, which are crucial in various industrial applications (Hirohide Horio et al., 1996).
Radiopharmaceuticals : Ermert et al. (2004) explored the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound structurally similar to this compound. This compound is important for 18F-arylation reactions, which are essential in the development of radiopharmaceuticals for medical imaging (J. Ermert et al., 2004).
Photofragment Spectroscopy : The work by Gu et al. (2001) on the photodissociation of 1-bromo-4-fluorobenzene and related compounds sheds light on the behavior of halogenated benzenes under ultraviolet light. Such studies are important for understanding the fundamental photochemical processes of these compounds (Xi-Bin Gu et al., 2001).
Chemoselectivity in Catalysis : The research by Boyarskiy et al. (2010) discusses the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo and fluoro benzenes. This highlights the applications of this compound in catalytic processes, particularly in the synthesis of fluorinated benzoic acids (V. Boyarskiy et al., 2010).
Catalyst Development : Sadeghi Erami et al. (2017) investigated the use of heterogeneous recyclable catalysts in Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives. This work demonstrates the potential of compounds like this compound in developing green catalytic processes (Roghayeh Sadeghi Erami et al., 2017).
Solid-State Structures : Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes. Their findings contribute to our understanding of how such compounds, including this compound, pack in the solid state and their interactional properties (James M. A. Robinson et al., 1998).
Safety and Hazards
4-Bromo-2-ethynyl-1-fluorobenzene is considered hazardous. It has been associated with risks such as acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It is known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated benzene derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that halogenated benzene derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-ethynyl-1-fluorobenzene . These factors could include temperature, pH, presence of other compounds, and specific conditions within the body.
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXICCZXXOLXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698074 | |
Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657427-46-8 | |
Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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